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Compound of Interest

Compound Name: 1-Cbz-3-Hydroxyazetidine

Cat. No.: B137123 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the structural and analytical characteristics of key building blocks is

paramount. This technical guide provides an in-depth overview of the spectroscopic data for 1-
Cbz-3-Hydroxyazetidine (Benzyl 3-hydroxyazetidine-1-carboxylate), a valuable heterocyclic

intermediate in medicinal chemistry.

This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 1-Cbz-3-hydroxyazetidine. Detailed experimental protocols

for acquiring such data are also provided, alongside a visual representation of a typical

spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Cbz-3-hydroxyazetidine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 5H C₆H₅-

~5.10 s 2H -CH₂-Ph

~4.50 m 1H -CH(OH)-

~4.20 m 2H -CH₂-N- (ax)

~3.80 m 2H -CH₂-N- (eq)

~2.50 br s 1H -OH

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual

values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~156.0 C=O (Carbamate)

~136.5 C (ipso, Phenyl)

~128.5 CH (para, Phenyl)

~128.0 CH (ortho, Phenyl)

~127.8 CH (meta, Phenyl)

~67.0 -CH₂-Ph

~65.0 -CH(OH)-

~58.0 -CH₂-N-

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual

values may vary depending on solvent and experimental conditions.
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Table 3: IR Spectroscopic Data (Typical Absorption
Bands)

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H Stretch

3050-3030 Medium C-H Stretch (Aromatic)

2950-2850 Medium C-H Stretch (Aliphatic)

1710-1680 Strong C=O Stretch (Carbamate)

1450-1400 Medium C=C Stretch (Aromatic)

1250-1200 Strong C-N Stretch

1100-1000 Strong C-O Stretch

Table 4: Mass Spectrometry Data
m/z Ion

208.0923 [M+H]⁺

230.0742 [M+Na]⁺

Note: Values correspond to the exact mass of the protonated and sodiated molecules.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:
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Approximately 5-10 mg of 1-Cbz-3-hydroxyazetidine is accurately weighed and dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Temperature: 298 K.

Number of Scans: 16-64 (dependent on sample concentration).

Relaxation Delay: 1-5 seconds.

Spectral Width: -2 to 12 ppm.

Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Temperature: 298 K.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid 1-Cbz-3-hydroxyazetidine is placed directly onto the ATR

crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal is recorded prior to the sample scan and

automatically subtracted.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.

Sample Preparation:

A dilute solution of 1-Cbz-3-hydroxyazetidine is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

The solution may be acidified with a trace amount of formic acid to promote protonation.

Data Acquisition:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 50-500.
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Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

The instrument is calibrated using a known standard to ensure high mass accuracy.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

small molecule like 1-Cbz-3-hydroxyazetidine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Cbz-3-Hydroxyazetidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137123#spectroscopic-data-nmr-ir-ms-of-1-cbz-3-
hydroxyazetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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